![molecular formula C8H18BrNOS B12542845 Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide CAS No. 146839-13-6](/img/structure/B12542845.png)
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged and feature three organic substituents attached to a sulfur atom. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfonium salts, including Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide, are typically synthesized through the alkylation of thioethers with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the thioether reacts with an alkyl halide to form the sulfonium salt . For example, the reaction of dimethyl sulfide with an alkyl halide like iodomethane yields the corresponding sulfonium salt.
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or biphasic extraction, to obtain high-purity products . The use of automated reactors and controlled reaction conditions ensures consistent quality and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: Sulfonium compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can react with sulfonium salts under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide has diverse applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide involves its ability to act as an electrophile due to the positive charge on the sulfur atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, forming new chemical bonds. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methylide
- S-adenosylmethionine (AdoMet)
Uniqueness
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide is unique due to its specific substituents, which confer distinct reactivity and properties compared to other sulfonium salts. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it particularly valuable in synthetic chemistry .
Eigenschaften
CAS-Nummer |
146839-13-6 |
|---|---|
Molekularformel |
C8H18BrNOS |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
[2-(diethylamino)-2-oxoethyl]-dimethylsulfanium;bromide |
InChI |
InChI=1S/C8H18NOS.BrH/c1-5-9(6-2)8(10)7-11(3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GEEUTVIKPLNHJM-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=O)C[S+](C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


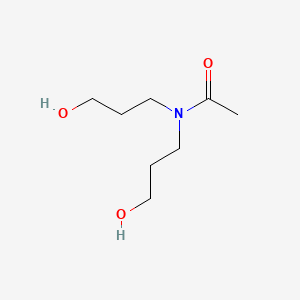
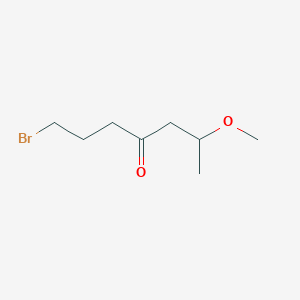
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
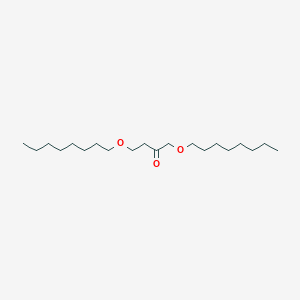
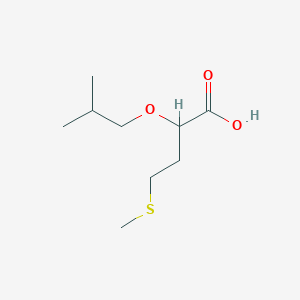
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
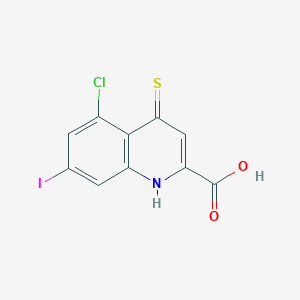
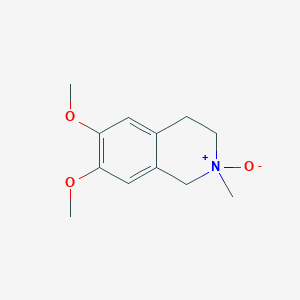
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
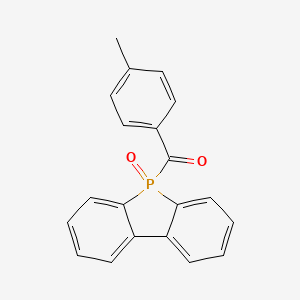
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
